ethyl 4-(2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamido)benzoate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamido)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 3-oxoindeno[1,2,3-de]phthalazine with ethyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as phosphorus oxychloride (POCl3) in dimethylformamide (DMF), to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like sodium azide (NaN3). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
Ethyl 4-(2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamido)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-(2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamido)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of indeno[1,2,3-de]phthalazine and benzoate esters. Examples are:
- 3-oxoindeno[1,2,3-de]phthalazine derivatives
- Ethyl 4-aminobenzoate derivatives
Uniqueness
Ethyl 4-(2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamido)benzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
ethyl 4-[[2-(4-oxo-2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,5(16),6,8,10,12,14-heptaen-3-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O4/c1-2-32-25(31)15-10-12-16(13-11-15)26-21(29)14-28-24(30)20-9-5-8-18-17-6-3-4-7-19(17)23(27-28)22(18)20/h3-13H,2,14H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBBEDSVQYPOQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C4C(=CC=C3)C5=CC=CC=C5C4=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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